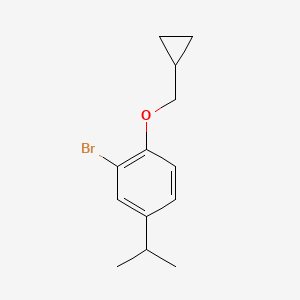
2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene is an organic compound with the molecular formula C13H17BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropylmethoxy group, and an isopropyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopropylmethoxy-4-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 2-Bromo-4-methyl-1-(propan-2-yl)benzene
- 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene
Uniqueness
2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene is unique due to the presence of both a cyclopropylmethoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
2-bromo-1-(cyclopropylmethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
AIUUKIRNQLIGRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC2CC2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bromoacetyl)benzo[b]thiophen-5-carbonitrile](/img/structure/B8379356.png)





![5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide](/img/structure/B8379390.png)
![8-(4-Benzyloxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8379395.png)
![Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate](/img/structure/B8379399.png)

